molecular formula C7H8N2O3 B2804757 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid CAS No. 2155852-56-3

6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid

Cat. No.: B2804757
CAS No.: 2155852-56-3
M. Wt: 168.152
InChI Key: VSOVYHRIOXRRSR-UHFFFAOYSA-N
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Description

6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid is a pyridine derivative with the molecular formula C7H8N2O3 This compound is characterized by the presence of an amino group at the 6th position, a hydroxymethyl group at the 5th position, and a carboxylic acid group at the 3rd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate pyridine derivative as the starting material.

    Functional Group Introduction:

    Reaction Conditions: The reactions are carried out under controlled conditions, such as specific temperatures, pH levels, and the use of catalysts to ensure the desired functional groups are introduced at the correct positions on the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid group, resulting in the formation of 6-Amino-5-carboxypyridine-3-carboxylic acid.

    Reduction: The nitro group (if present in the starting material) can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Substitution reactions often require the use of nucleophiles and specific solvents to facilitate the reaction.

Major Products Formed:

    Oxidation: 6-Amino-5-carboxypyridine-3-carboxylic acid.

    Reduction: this compound.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

    Nicotinic Acid (3-Pyridinecarboxylic Acid): Similar structure but lacks the amino and hydroxymethyl groups.

    Isonicotinic Acid (4-Pyridinecarboxylic Acid): Similar structure but with the carboxylic acid group at the 4th position.

    6-Amino-5-(hydroxymethyl)nicotinic Acid: Similar structure but with a different arrangement of functional groups.

Uniqueness: 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-amino-5-(hydroxymethyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c8-6-5(3-10)1-4(2-9-6)7(11)12/h1-2,10H,3H2,(H2,8,9)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOVYHRIOXRRSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CO)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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